molecular formula C9H10BrNO2 B1595672 Ethyl 2-(bromomethyl)nicotinate CAS No. 63050-11-3

Ethyl 2-(bromomethyl)nicotinate

Cat. No. B1595672
CAS RN: 63050-11-3
M. Wt: 244.08 g/mol
InChI Key: OAHGTHONFSMECO-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)nicotinate is a chemical compound that belongs to the family of halogenated organic compounds. It has a molecular formula of C9H10BrNO2 .


Synthesis Analysis

Ethyl 2-(bromomethyl)nicotinate can be synthesized from ethyl 2,6-dimethylnicotinate . The synthesis involves the treatment of ethyl 2-methylnicotinate and ethyl 2-methyl-6-phenyl-nicotinate with N-bromosuccinimide . The reaction is carried out under a 500 W lamp for 4 hours .


Molecular Structure Analysis

The molecular weight of Ethyl 2-(bromomethyl)nicotinate is 244.09 g/mol . The molecular formula is C9H10BrNO2 .


Chemical Reactions Analysis

Ethyl 2-(bromomethyl)nicotinate can undergo various chemical reactions. For instance, it can react with nucleophilic reagents . More research is needed to fully understand the range of reactions it can undergo.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Ethyl 2-(bromomethyl)nicotinate has been a subject of interest in the field of chemical synthesis and structure analysis. For instance, Newkome and Marston (1983) explored the synthesis of nicotinic acid crown ethers using ethyl 2,6-bis(bromomethyl)nicotinate and studied their macrocyclic structures using NMR and mass spectral data. They also examined the reaction of macrocycles with different reagents to yield various products, highlighting the compound's utility in synthesizing complex chemical structures (Newkome & Marston, 1983).

Attraction in Agricultural Context

Penman et al. (1982) found ethyl nicotinate to be a potent attractant for Thrips obscuratus in peaches and apricots. This discovery indicates the potential application of ethyl 2-(bromomethyl)nicotinate and its derivatives in agricultural pest management (Penman et al., 1982).

Pharmaceutical Applications

In pharmacology, derivatives of ethyl 2-(bromomethyl)nicotinate have been explored for their potential therapeutic effects. For example, Peresypkina et al. (2020) evaluated the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound related to ethyl 2-(bromomethyl)nicotinate, in a rat model of retinal ischemia–reperfusion. Their findings suggest the compound's potential as a retinoprotector in ophthalmology (Peresypkina et al., 2020).

Industrial Applications

In the context of industrial applications, Lisicki, Nowak, and Orlińska (2022) conducted a literature review on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine. Their research underscores the importance of developing new technologies for the industrial production of nicotinic acid and its derivatives, including ethyl 2-(bromomethyl)nicotinate, in alignment with green chemistry principles (Lisicki, Nowak, & Orlińska, 2022).

Safety And Hazards

Ethyl 2-(bromomethyl)nicotinate is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled .

properties

IUPAC Name

ethyl 2-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHGTHONFSMECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356528
Record name Ethyl 2-(bromomethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(bromomethyl)nicotinate

CAS RN

63050-11-3
Record name Ethyl 2-(bromomethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(bromomethyl)pyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 2-methylpyridine-3-carboxylate is refluxed with N-bromosuccinimide in carbon tetrachloride with 1% equivalent dibenzyl peroxide to give the title compound.
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, ethyl 2-methylnicotinate (1.65 g, 10 mmol) was dissolved in carbon tetrachloride, and N-bromosuccinimide (2.31 g, 13 mmol) and azoisobutyronitrile (164 mg, 1 mmol) were added thereto. The mixture was refluxed for 8 hours. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature. The organic layer was washed with water 3 times and then with a saturated saline solution, and dried over magnesium sulfate. After the solvent was distilled off, the resulting residue was purified by flash column chromatography (Yamazen, Hi-Flash column, silica gel, hexane/ethyl acetate (volume ratio)=10:1) to give the title compound (1.45 g, 59.4%) as an oily substance.
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azoisobutyronitrile
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Yield
59.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Hurst, DG Wibberley - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… (a) Similar reaction of ethyl 2-bromomethylnicotinate (1.6 g.) with hexamine gave the hexamine addition product (2.04 g.), m. p. 177-179', which on treatment with alcohol and …
Number of citations: 15 pubs.rsc.org
PK Malikidogo, I Da Silva, JF Morfin, S Lacerda… - scholar.archive.org
1H and 13C and complementary experiments (COSY, HSQC and HMBC) NMR spectra were recorded on a Bruker Advance III HD Spectrometer using a 5 mm BBFO probe. 1H and 13C …
Number of citations: 0 scholar.archive.org
J Wang, H Wang, IA Ramsay, DJ Erstad… - Journal of medicinal …, 2018 - ACS Publications
Gd-based MRI contrast agents (GBCAs) have come under intense regulatory scrutiny due to concerns of Gd retention and delayed toxicity. Three GBCAs comprising acyclic Gd chelates…
Number of citations: 76 pubs.acs.org
C Dagenais - 1988 - ruor.uottawa.ca
Our, original plan required the preparation of a suitably substituted sulfone which could be further elaborated into an o-QDM precursor which contained the appropriate internal …
Number of citations: 3 ruor.uottawa.ca
KP Malikidogo, M Isaac, A Uguen, JF Morfin… - Inorganic …, 2023 - ACS Publications
Zn 2+ -responsive magnetic resonance imaging (MRI) contrast agents are typically composed of a Gd chelate conjugated to a Zn 2+ -binding moiety via a linker. They allow for Zn 2+ …
Number of citations: 6 pubs.acs.org
C Vitry, J Bédat, Y Prigent, V Levacher, G Dupas… - Tetrahedron, 2001 - Elsevier
Various NADH models with the following characteristics were studied and compared with previously reported models: (1) use of (S)-phenylalaninol as chiral auxiliary; (2) orientation in …
Number of citations: 17 www.sciencedirect.com
DT Hurst - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the compounds containing two fused five- and six- membered heterocyclic rings each with one hetero atom. The chapter presents several …
Number of citations: 0 www.sciencedirect.com

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